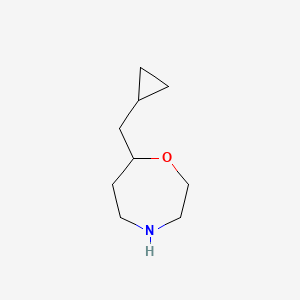

7-(Cyclopropylmethyl)-1,4-oxazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

7-(cyclopropylmethyl)-1,4-oxazepane |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)7-9-3-4-10-5-6-11-9/h8-10H,1-7H2 |

InChI Key |

MBPQCLRRJPDHJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2CCNCCO2 |

Origin of Product |

United States |

Mechanistic Investigations of 1,4 Oxazepane Ring Formation and Reactivity of 7 Cyclopropylmethyl 1,4 Oxazepane

Detailed Reaction Mechanisms for Cyclization and Ring-Expansion Processes

The formation of the 1,4-oxazepane (B1358080) ring can be achieved through various synthetic strategies, primarily involving cyclization and ring-expansion reactions. These methods often rely on the intramolecular reaction of a suitably functionalized open-chain precursor.

One common approach involves the cyclization of N-substituted amino alcohols. For instance, the base-promoted cyclization of alkynyl alcohols has been developed as a metal-free method to synthesize 1,4-oxazepine (B8637140) derivatives. nih.gov This regioselective reaction proceeds via an exo-dig cyclization to exclusively yield the corresponding product. nih.gov Density Functional Theory (DFT) calculations have been employed to support the proposed hydroalkoxylation mechanism. nih.gov

Another versatile method for constructing the 1,4-oxazepane core is through the use of N-propargylamines as building blocks. rsc.org These reactions offer high atom economy and shorter synthetic routes. rsc.org The mechanistic pathways for these transformations are diverse and can involve various intermediates. rsc.org

Ring-expansion reactions also provide a viable route to 1,4-oxazepanes. For example, the reaction of certain azetidine (B1206935) derivatives can lead to the formation of fused 1,4-diazepine systems, which share a similar seven-membered ring structure. mdpi.com Although this example leads to a diazepine, the underlying principles of ring expansion can be conceptually applied to the synthesis of oxazepanes.

Transition State Analysis and Energy Barriers

Computational chemistry plays a crucial role in elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the determination of energy barriers. For the formation of 1,4-oxazepine rings, both semi-empirical (AM1) and ab initio molecular orbital methods have been utilized to study the reaction pathways. nih.gov These calculations help in predicting the most likely products by comparing the energies of the transition states leading to different isomers. nih.gov In some cases, these theoretical predictions have led to the experimental verification of previously unobserved products. nih.gov

DFT calculations have been instrumental in understanding the stereoselectivity of certain cyclization reactions. For example, in the synthesis of 1,4-oxazepine derivatives from alkynyl alcohols, DFT calculations have supported the proposed mechanism and explained the observed diastereoselectivity, which is influenced by the initial Grignard reaction step. nih.gov

Role of Intermediates in Reaction Pathways, including Allene (B1206475) Intermediates

The formation of 1,4-oxazepanes can proceed through various reactive intermediates. Zwitterionic betaine (B1666868) intermediates are often proposed in cycloaddition reactions involving sulfonium (B1226848) ylides. researchgate.net These intermediates are formed by the initial nucleophilic addition of the ylide to an electrophile, followed by an intramolecular cyclization. researchgate.net

Strained cyclic allenes have emerged as valuable, transient intermediates in the synthesis of complex heterocyclic scaffolds. nih.gov These highly reactive species can be generated in situ and trapped with various reagents to afford structurally diverse products. nih.gov For instance, oxacyclic allenes can undergo (4+2), (3+2), and (2+2) cycloadditions, providing access to a range of heterocyclic compounds. nih.gov While direct evidence for allene intermediates in the synthesis of 7-(cyclopropylmethyl)-1,4-oxazepane is not explicitly detailed in the provided search results, the general reactivity of strained cyclic allenes suggests their potential as intermediates in related heterocyclic syntheses. nih.govrsc.org The development of methodologies utilizing these fleeting intermediates opens new avenues for the construction of complex molecular architectures. nih.gov

Reactivity Studies of the 1,4-Oxazepane Core

The reactivity of the 1,4-oxazepane ring system is a key aspect of its chemical profile, influencing its stability and its potential for further functionalization. The presence of both an ether linkage and a secondary amine within the seven-membered ring imparts a unique set of chemical properties.

Electrophilic and Nucleophilic Reactions of the Ring System

The nitrogen atom of the 1,4-oxazepane ring is nucleophilic and can readily react with various electrophiles. For instance, N-alkylation and N-acylation are common reactions to modify the scaffold. The synthesis of various 1,4-oxazepane derivatives often involves the reaction of the ring nitrogen with electrophilic partners. nih.gov

Electrophilic cyclization is a powerful strategy for the synthesis of fused 1,4-oxazepine systems. cyberleninka.ru In one example, N-propargylic β-enaminones undergo a 7-exo-dig cyclization in the presence of an electrophile like iodine to afford 2-methylene-2,3-dihydro-1,4-oxazepines. cyberleninka.ruresearchgate.net This type of reaction highlights the ability of the system to undergo intramolecular reactions initiated by an external electrophile. cyberleninka.ru

Ring-Opening and Rearrangement Reactions

The 1,4-oxazepane ring, being a seven-membered heterocycle, can be susceptible to ring-opening and rearrangement reactions under certain conditions. The stability of the ring can be influenced by the nature and position of substituents. While specific examples of ring-opening reactions for this compound were not found, the general principles of heterocyclic chemistry suggest that cleavage of the C-O or C-N bonds could occur under harsh acidic or reductive conditions.

Rearrangement reactions are a common feature in organic chemistry, often leading to more stable products. libretexts.org For example, the pinacol (B44631) rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone and can involve ring expansion or contraction. youtube.comyoutube.com While not a direct reaction of the 1,4-oxazepane ring itself, such rearrangements are fundamental in the synthesis of complex cyclic systems and could potentially be involved in side reactions during the synthesis or derivatization of substituted oxazepanes. The Wolff rearrangement is another notable example that can be used for ring contraction. libretexts.org The benzilic acid rearrangement converts a 1,2-diketone into an α-hydroxy carboxylic acid and is another example of a skeletal reorganization. youtube.com

Degradation Mechanisms in Controlled Environments (Mechanistic Perspective)

The degradation of pharmaceutical compounds is a critical aspect of their development and storage. While specific degradation studies for this compound are not available in the provided search results, general degradation pathways for similar heterocyclic systems can be considered. Potential degradation mechanisms could involve oxidation of the amine or ether functionalities, or hydrolysis of any susceptible groups attached to the ring. The presence of the cyclopropylmethyl group might also influence the degradation profile, potentially through reactions involving the strained cyclopropane (B1198618) ring. Further research would be necessary to elucidate the specific degradation pathways of this compound under controlled environmental conditions such as heat, light, humidity, and varying pH.

Influence of the Cyclopropylmethyl Moiety on Reactivity and Conformation

Electronic and Steric Effects of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a unique substituent in medicinal chemistry, imparting distinct electronic and steric properties to a parent molecule. Electronically, the cyclopropyl ring exhibits properties that are intermediate between those of an alkyl group and a vinyl group. The high p-character of the C-C bonds within the three-membered ring allows it to engage in conjugation with adjacent pi-systems, a property that can influence the reactivity of neighboring functional groups.

Sterically, the cyclopropylmethyl group introduces significant bulk. The spatial arrangement of this group can hinder or facilitate the approach of reagents, thereby affecting the reactivity of the 1,4-oxazepane ring. The steric and electronic parameters of various substituents are often quantified using computational methods to predict their impact on molecular properties and interactions. nih.govnih.gov

A comparative analysis of the electronic and steric parameters for a cyclopropylmethyl group in relation to other common substituents is presented in the table below. This data, while general, provides a basis for understanding the potential influence of this group on the 1,4-oxazepane system.

| Substituent | Taft Steric Parameter (Es) | Charton Steric Parameter (ν) | Electronic Effect (σ*) |

| Methyl | 0.00 | 0.52 | 0.00 |

| Ethyl | -0.07 | 0.56 | -0.10 |

| Isopropyl | -0.47 | 0.76 | -0.19 |

| Cyclopropyl | -0.41 | 0.71 | -0.18 |

| Cyclopropylmethyl | -0.25 (estimated) | - | -0.15 (estimated) |

Note: Specific experimental values for the cyclopropylmethyl group attached to a 1,4-oxazepane ring are not available and are estimated based on related structures.

Conformational Preferences of the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring is a seven-membered heterocycle with a higher degree of conformational flexibility compared to six-membered rings like cyclohexane (B81311). The presence of two heteroatoms, oxygen and nitrogen, further complicates the conformational landscape. The ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The energy barriers between these conformations are generally low, allowing for rapid interconversion at room temperature.

The "cyclopropyl effect" has been observed in cyclohexane systems, where the presence of a spiro-fused cyclopropane ring can lead to a preference for an axial orientation of adjacent substituents. nih.gov While not directly applicable to a 7-substituted 1,4-oxazepane, this principle highlights the potential for the cyclopropylmethyl group to exert a significant influence on the conformational equilibrium of the oxazepane ring. The preferred conformation will be a balance between minimizing steric interactions involving the bulky cyclopropylmethyl group and optimizing electronic interactions within the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for elucidating the conformational preferences of such molecules. For instance, studies on other substituted 1,4-oxazepanes have utilized these techniques to determine the predominant ring conformations. A hypothetical conformational equilibrium for this compound is depicted below, illustrating potential chair-like conformations.

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| Chair (Axial Cyclopropylmethyl) | C6-C7-N1-C2: ~60, C7-N1-C2-C3: ~-70 | To be determined |

| Chair (Equatorial Cyclopropylmethyl) | C6-C7-N1-C2: ~-60, C7-N1-C2-C3: ~70 | To be determined |

| Boat | - | To be determined |

| Twist-Boat | - | To be determined |

Note: The data in this table is hypothetical and serves as a template for future experimental or computational studies on this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Cyclopropylmethyl 1,4 Oxazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of 7-(Cyclopropylmethyl)-1,4-oxazepane in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the number and type of chemical environments, but multi-dimensional techniques are essential for a complete assignment.

A suite of two-dimensional (2D) NMR experiments is necessary to assemble the molecular puzzle of this compound by establishing correlations between different nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would reveal correlations between the protons of the methylene (B1212753) bridge (-N-CH₂-cyclopropyl) and the adjacent methine proton of the cyclopropyl (B3062369) group. It would also map the connectivity network within the 1,4-oxazepane (B1358080) ring, showing couplings between protons on adjacent carbons (e.g., H5/H6, H2/H3).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.comresearchgate.net It allows for the unambiguous assignment of each carbon atom that bears hydrogen atoms by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. youtube.comresearchgate.net This is vital for connecting the different fragments of the molecule. For instance, key HMBC correlations would be observed from the protons of the N-CH₂ bridge to the carbons of the cyclopropyl ring and to the C2 and C7a carbons of the oxazepane ring, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is instrumental in determining the stereochemistry and preferred conformation of the molecule. It can elucidate the spatial relationship between the cyclopropylmethyl group and the protons of the oxazepane ring, providing insight into the three-dimensional structure.

The following table outlines the expected correlations from these 2D NMR experiments.

| Technique | Correlating Nuclei | Information Gained for this compound |

| COSY | ¹H – ¹H (J-coupled) | Connects adjacent protons in the oxazepane ring; connects CH₂ bridge protons to cyclopropyl proton. |

| HSQC | ¹H – ¹³C (1-bond) | Assigns each protonated carbon by linking its signal to its attached proton's signal. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms connectivity between the cyclopropylmethyl group and the nitrogen atom of the oxazepane ring. |

| NOESY | ¹H – ¹H (through-space) | Determines the 3D orientation of the cyclopropylmethyl group relative to the oxazepane ring. |

The seven-membered 1,4-oxazepane ring is not planar and exists in a dynamic equilibrium of different conformations, such as chair and boat forms. This conformational flexibility can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov

At room temperature, the rate of interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. However, by lowering the temperature, this exchange can be slowed. Below a certain temperature (the coalescence temperature), the signals for protons in chemically distinct environments in a single frozen conformer may resolve into separate peaks. By analyzing the changes in the NMR spectra at various temperatures, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing valuable thermodynamic data about the molecule's flexibility. researchgate.net

Mass Spectrometry Approaches for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that might have the same nominal mass. For a molecule with the formula C₈H₁₅NO, HRMS can confirm this composition, providing strong evidence for the compound's identity.

| Parameter | Value |

| Molecular Formula | C₈H₁₅NO |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 142.1226 |

| Typical Found Mass | ~142.1228 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide a "fingerprint" that helps to elucidate the molecular structure. mdpi.com

For this compound, the fragmentation pathways would likely involve characteristic losses and cleavages:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines, which would lead to the loss of the cyclopropylmethyl group.

Loss of the cyclopropyl group: Fragmentation can result in the loss of a C₃H₅ radical.

Ring cleavage: The 1,4-oxazepane ring can undergo various ring-opening and fragmentation patterns, characteristic of cyclic ethers and amines.

A table of plausible fragment ions is presented below.

| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 100 | C₃H₅• | [M - cyclopropyl]⁺ |

| 86 | C₄H₇• | [M - cyclopropylmethyl]⁺ |

| 55 | C₇H₁₂N• | [Cyclopropylmethyl]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on how they absorb or scatter light. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, the spectrum would be dominated by absorptions corresponding to C-H, C-O, and C-N bonds. The strong C-O-C stretching vibration of the ether linkage is a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations. It would be effective for observing the symmetric breathing modes of the cyclopropyl ring and other symmetric C-C and C-H vibrations.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Spectroscopy |

| C-H Stretch (alkane) | 2850 - 3000 | IR & Raman |

| C-H Stretch (cyclopropyl) | ~3100 | IR & Raman |

| C-N Stretch (tertiary amine) | 1020 - 1250 | IR |

| C-O-C Stretch (ether) | 1070 - 1150 | IR (strong) |

| CH₂ Bend (scissoring) | 1440 - 1480 | IR |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the molecular structure of a crystalline compound. It allows for the unambiguous assignment of stereochemistry and the detailed analysis of intermolecular interactions within the crystal lattice. To perform this analysis, a suitable single crystal of this compound would need to be grown and subjected to X-ray diffraction analysis. As of the latest available information, a single crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, no experimental crystallographic data, such as unit cell dimensions, space group, atomic coordinates, or bond parameters, can be presented.

Computational Chemistry and Theoretical Characterization of 7 Cyclopropylmethyl 1,4 Oxazepane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a standard tool for determining the ground-state properties of organic molecules.

For 7-(Cyclopropylmethyl)-1,4-oxazepane, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to perform a full geometry optimization. This calculation finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The results would reveal the most stable three-dimensional structure of the molecule. Furthermore, DFT is used to calculate key thermodynamic parameters, such as the standard enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability. DFT calculations have been effectively used to study various N-based organic fused heterocycles to predict molecular interactions and conformations. researchgate.netresearchgate.netdntb.gov.ua

Illustrative DFT-Calculated Ground State Properties Disclaimer: The following data are hypothetical examples to illustrate the typical output of a DFT calculation, as specific published data for this compound is unavailable.

| Parameter | Illustrative Value |

|---|---|

| Total Energy (Hartree) | -520.12345 |

| Enthalpy of Formation (kJ/mol) | -85.5 |

| Dipole Moment (Debye) | 2.15 |

| Point Group | C1 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide highly accurate descriptions of electronic properties.

An ab initio study of this compound would offer a rigorous benchmark for its electronic structure. These calculations are particularly useful for obtaining accurate ionization potentials, electron affinities, and a detailed map of the molecular electrostatic potential (MEP). The MEP is valuable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting intermolecular interactions. Such methods have been successfully applied to understand reaction pathways and electronic properties in other oxazepine and heterocyclic systems. nih.govresearchgate.netajchem-a.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors quantify the molecule's reactive nature. For this compound, this analysis would pinpoint the nitrogen atom as a likely site for nucleophilic attack and identify regions susceptible to electrophilic interaction.

Illustrative Reactivity Descriptors from FMO Analysis Disclaimer: The following data are hypothetical examples, as specific published data for this compound is unavailable.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| EHOMO | - | -6.50 |

| ELUMO | - | 0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.35 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.825 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.675 |

Conformational Analysis and Energy Landscapes

The flexibility of the seven-membered 1,4-oxazepane (B1358080) ring means the molecule can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for describing the molecule's behavior.

A Potential Energy Surface (PES) is a multidimensional surface that maps the energy of a molecule as a function of its geometric coordinates. libretexts.orgmuni.cz A PES scan involves systematically varying specific dihedral angles while optimizing the rest of the molecular geometry at each step.

For this compound, PES scans would be performed by rotating the key dihedral angles within the oxazepane ring and the bond connecting the cyclopropylmethyl group to the nitrogen atom. This process identifies all stable conformers (local minima on the PES) and the transition states that connect them (saddle points). libretexts.orgwikipedia.org The results would likely show that the oxazepane ring prefers low-energy conformations such as a twist-chair or twist-boat, similar to findings for other seven-membered heterocycles like 1,4-diazepanes. nih.gov The analysis would provide the relative energies of these conformers and the energy barriers for conformational changes.

While quantum methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) uses classical physics and parametrized force fields to model molecular behavior, allowing for the simulation of larger systems over longer timescales. Molecular Dynamics (MD) simulations use these force fields to simulate the atomic motions of a system over time, providing a detailed picture of its dynamic behavior. mdpi.com

An MD simulation of this compound, likely in a solvent like water, would reveal how the molecule moves, flexes, and changes conformation at a given temperature. researchgate.net This provides insight into its conformational flexibility and the average time it spends in different states. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or potential biological targets. nih.govwhiterose.ac.uk The simulation would track the dynamic behavior of the flexible oxazepane ring and the orientation of the cyclopropylmethyl substituent, which are critical for understanding how the molecule might bind to a receptor. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters through computational means is a standard practice in modern chemical research. It allows for the theoretical generation of spectra that can be compared with experimental results to confirm molecular structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining the structure of organic molecules. Computational methods can predict the chemical shifts of protons (¹H) and carbon-13 (¹³C), which are fundamental to interpreting NMR spectra. This predictive capability is crucial for assigning signals in complex molecules and for distinguishing between potential isomers. At present, no specific computational studies detailing the predicted NMR chemical shifts for this compound have been published.

Vibrational Frequency Calculations

Vibrational frequency calculations are employed to predict the infrared (IR) and Raman spectra of molecules. These spectra are unique for each compound, acting as a molecular "fingerprint" based on the vibrational modes of its chemical bonds. Theoretical calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, such theoretical vibrational frequency data is not currently available in scientific literature.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry also provides deep insights into how chemical reactions occur, mapping out the energetic landscapes of reaction pathways and identifying the structures of transient states.

Energy Profiles for Synthetic Pathways

Theoretical calculations can model the energy changes that occur during a chemical reaction, creating an energy profile that maps the path from reactants to products. These profiles help identify the feasibility of a proposed synthetic route by determining the activation energies required for each step. Research detailing the theoretical energy profiles for the synthesis of this compound has not been reported.

Computational Support for Reaction Pathways

Beyond energy profiles, computational studies can elucidate the detailed mechanisms of chemical reactions. By modeling the movement of atoms and the breaking and forming of bonds, these studies can support or refute proposed reaction pathways. This level of mechanistic detail is invaluable for optimizing reaction conditions and developing new synthetic methodologies. As with other computational aspects, specific studies providing this support for the reaction pathways of this compound are absent from the current body of scientific work.

While the broader classes of oxazepanes and cyclopropylmethyl-containing compounds are of interest in medicinal and synthetic chemistry, the specific computational and theoretical characterization of this compound represents an unexplored area of research. Future studies would be necessary to provide the detailed theoretical data discussed.

Derivatization, Functionalization, and Structure Reactivity Relationships of 7 Cyclopropylmethyl 1,4 Oxazepane Scaffolds

Synthesis of Novel Analogues and Derivatives Bearing the 1,4-Oxazepane (B1358080) Core

The synthesis of the 1,4-oxazepane ring system, a seven-membered heterocycle, often involves multi-step procedures that may include several protection and deprotection steps. nih.gov Modern synthetic strategies aim to improve efficiency and yield. Key methods for constructing the 1,4-oxazepane core include intramolecular cyclization reactions, such as reductive amination followed by cyclization, and haloetherification. nih.govresearchgate.net

One prominent method is the stereoselective synthesis of substituted 1,4-oxazepanes via intramolecular reductive etherification. researchgate.net Another powerful approach involves the regio- and stereoselective 7-endo cyclization through haloetherification, which has been successfully applied to a range of substrates to produce tetra- and pentasubstituted oxazepanes in good yields. nih.gov Solid-phase synthesis has also been employed, using polymer-supported homoserine to generate chiral 1,4-oxazepane-5-carboxylic acids. rsc.org

The table below summarizes various synthetic approaches to the 1,4-oxazepane core.

| Synthetic Method | Key Features | Reactants/Precursors | Outcome | Reference |

| Intramolecular Reductive Etherification | Stereoselective, general strategy | Garner aldehyde, amino ester hydrochlorides | Substituted chiral 1,4-oxazepanes | researchgate.net |

| 7-endo Haloetherification | Regio- and stereoselective cyclization | Unsaturated alcohols | Tetra- and pentasubstituted oxazepanes | nih.gov |

| Polymer-Supported Synthesis | Solid-phase synthesis, generates chiral products | Fmoc-HSe(TBDMS)-OH on Wang resin, 2-bromoacetophenones | Chiral 1,4-oxazepane-5-carboxylic acids | rsc.org |

| Scandium-catalyzed Cyclization | Efficient ring closure of epoxyamides | Aminoethanols, 3-phenyloxirane-2-carboxylic esters | 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | researchgate.net |

| Tandem C-N Coupling/C-H Carbonylation | Facile synthesis of benzo-fused derivatives | N/A | Benzo-1,4-oxazepine derivatives | dntb.gov.ua |

The nitrogen atom of the 1,4-oxazepane ring is a common site for modification, influencing the molecule's properties and subsequent reactivity. The choice of the N-substituent can affect the nucleophilicity of the nitrogen and the conformational preferences of the seven-membered ring. nih.govresearchgate.net

Research on related 1,4-benzoxazepines shows that various groups can be introduced at the nitrogen position. For instance, changing an N-benzyl group to an N-allyl group is well-tolerated in certain synthetic routes. nih.govacs.org However, smaller substituents like an N-methyl group can sometimes lead to lower yields and enantioselectivity in catalytic processes. nih.gov The introduction of a bulky or electron-withdrawing protecting group, such as a Boc group, may decrease the nucleophilicity of the nitrogen to an extent that it fails to participate in desired reactions. nih.gov

The nature of the N-substituent also plays a critical role in the energetics of ring-flip and nitrogen-atom inversion. researchgate.net When the substituent is a hydrogen atom, the nitrogen atom is significantly pyramidalized, leading to a higher energy barrier for N-inversion compared to the ring-flip. researchgate.net

Introducing substituents onto the carbon framework of the 1,4-oxazepane ring is crucial for creating structural diversity. Efficient methods for achieving this include the use of substituted starting materials that undergo cyclization. A regio- and stereoselective 7-endo cyclization via haloetherification has proven effective for preparing a variety of tetra- and pentasubstituted oxazepanes. nih.gov The stereoselectivity of this process is primarily controlled by the conformation of the substrate. nih.gov

In the context of pyrazolo nih.govresearchgate.netoxazepines, theoretical studies have shown that the electronic properties of substituents on an alkyne moiety are essential in directing whether a 7-endo-dig or a 6-exo-dig cyclization occurs in the presence of a gold catalyst. nih.gov This highlights the significant influence of carbon skeleton substituents on the regioselectivity of ring formation. nih.gov

The cyclopropylmethyl group attached at the 7-position offers a site for further functionalization. The cyclopropane (B1198618) ring itself is subject to various transformations, although specific examples on the 7-(cyclopropylmethyl)-1,4-oxazepane are not prevalent in the reviewed literature. However, general methodologies for the derivatization of cyclopropyl (B3062369) groups can be applied. For instance, Suzuki-Miyaura cross-coupling reactions are used to synthesize cyclopropyl-substituted heterocycles, such as cyclopropylthiophenes, which can then undergo further derivatization like bromination or conversion to nitriles and sulfonyl chlorides. mdpi.com

In other complex molecules, the N-cyclopropylmethyl group is a common feature, and modifications often focus on the heterocyclic core rather than the cyclopropylmethyl group itself. nih.gov However, the synthesis of analogues often involves starting with different substituted cyclopropylmethyl bromides or related precursors. researchgate.netnih.gov

Regioselective and Stereoselective Functionalization Strategies

Achieving control over regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex molecules like substituted 1,4-oxazepanes. researchgate.net A key strategy for achieving this is through intramolecular cyclization reactions where the stereochemistry of the starting material dictates the outcome.

The haloetherification reaction for synthesizing polysubstituted chiral 1,4-oxazepanes is a prime example of a regio- and stereoselective process. nih.gov Mechanistic studies have confirmed that the asymmetry of a chiral bromonium intermediate influences the regioselectivity of the haloetherification. nih.gov Computational analysis suggests that the stereoselectivity is mainly governed by the substrate's conformation, as the bromonium intermediate is formed without a transition state. nih.gov

In another approach, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine showed that the regioselectivity and stereoselectivity of the final products depended on the substitution pattern of the starting 2-bromoacetophenones. rsc.org Catalytic hydrogenation of a nitro group in these derivatives improved the separability of the resulting diastereomeric anilines, allowing for the isolation of the major isomers. rsc.org

Advanced Synthetic Transformations on the Functionalized Oxazepane Scaffold

Once a functionalized 1,4-oxazepane scaffold is constructed, it can undergo more advanced synthetic transformations to build molecular complexity. These transformations can modify the ring structure itself or introduce new functional groups in a highly controlled manner.

A facile and general strategy for the stereoselective synthesis of substituted 1,4-oxazepane derivatives involves an intramolecular reductive etherification reaction. researchgate.net The yield and selectivity of this reaction are influenced by the substituents present on the oxonium ion intermediate and its position relative to the nitrogen atom. researchgate.net

More drastic modifications include skeletal editing, where a nitrogen atom can be inserted into arenols to create benzazepine structures. rsc.org This approach, involving dearomative azidation followed by aryl migration, provides an alternative route to N-heteroarenes and highlights the potential for carbon-nitrogen transmutation sequences. rsc.org Such advanced methods open up new avenues for creating novel oxazepane-based molecular architectures.

Advanced Applications of 7 Cyclopropylmethyl 1,4 Oxazepane in Chemical Sciences

Utility as Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The 1,4-oxazepane (B1358080) core, particularly when rendered chiral, presents a promising framework for the development of novel ligands.

Design and Synthesis of Chiral Ligands based on the Oxazepane Core

The synthesis of chiral 1,4-oxazepane derivatives is a key step in harnessing their potential as ligands. A notable strategy involves the use of polymer-supported homoserine to construct chiral 1,4-oxazepane-5-carboxylic acids. nih.govnih.govrsc.org This solid-phase approach allows for the systematic modification of the oxazepane scaffold.

The general synthetic approach starts with Fmoc-protected homoserine immobilized on a Wang resin. The side-chain hydroxyl group is protected, and the amino group is derivatized with a suitable protecting group, such as a nitrobenzenesulfonyl chloride. Alkylation of the sulfonamide nitrogen with various electrophiles, followed by cleavage from the resin, can lead to the formation of the 1,4-oxazepane ring system. The choice of cleavage cocktail is crucial; for instance, treatment with trifluoroacetic acid (TFA) can induce cyclization to the oxazepane structure. nih.govnih.govrsc.org

To synthesize the specific target compound, 7-(Cyclopropylmethyl)-1,4-oxazepane , a plausible synthetic route would involve the reductive amination of a suitable 1,4-oxazepane precursor with cyclopropanecarboxaldehyde, or the N-alkylation of a 1,4-oxazepane with cyclopropylmethyl bromide. The chirality at the 7-position can be introduced by starting with an enantiomerically pure amino acid derivative.

A potential synthetic pathway to a chiral 7-substituted 1,4-oxazepane is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of Amino Acid | (S)-2-amino-4-butanol, Boc2O, NaOH, H2O | (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate |

| 2 | O-Alkylation | NaH, THF, then Propargyl bromide | (S)-tert-butyl (4-(prop-2-yn-1-yloxy)butan-2-yl)carbamate |

| 3 | Cyclopropanation | Simmons-Smith reaction (CH2I2, Zn-Cu couple) | (S)-tert-butyl (4-((cyclopropylmethyl)oxy)butan-2-yl)carbamate |

| 4 | Deprotection and Cyclization | HCl in Dioxane, then base | (S)-7-(Cyclopropylmethyl)-1,4-oxazepane |

This table represents a proposed synthetic route and is not based on a specific literature procedure for the title compound.

Performance in Enantioselective Reactions

While specific data on the performance of this compound as a ligand in enantioselective reactions is not yet prevalent in the literature, the structural features of this compound suggest significant potential. The chiral 1,4-oxazepane backbone can create a well-defined chiral environment around a coordinated metal center. The cyclopropylmethyl group can influence the steric and electronic properties of the ligand, which are critical factors for achieving high enantioselectivity.

Drawing parallels with the highly successful chiral oxazoline-containing ligands, which are also derived from amino alcohols, it is conceivable that ligands based on the this compound scaffold could be effective in a variety of metal-catalyzed asymmetric transformations. bldpharm.com The nitrogen and oxygen atoms of the oxazepane ring can act as a bidentate ligand, coordinating to a metal center and inducing chirality in the catalytic process.

The table below outlines potential enantioselective reactions where chiral ligands derived from this compound could be evaluated.

| Enantioselective Reaction | Metal Catalyst | Potential Substrates | Desired Chiral Product |

| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Chiral alkanes, alcohols |

| Asymmetric Aldol Reaction | Tin, Titanium | Aldehydes, silyl (B83357) enol ethers | Chiral β-hydroxy ketones |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | Dienes, dienophiles | Chiral cyclohexenes |

| Asymmetric Michael Addition | Nickel, Copper | α,β-Unsaturated compounds, nucleophiles | Chiral 1,5-dicarbonyl compounds |

This table is speculative and highlights potential areas of research.

Potential as Building Blocks in the Synthesis of Complex Molecules

The unique seven-membered ring structure of this compound, combined with its chirality and the presence of the reactive cyclopropylmethyl group, makes it a valuable building block for the synthesis of more complex molecular architectures, including polycyclic and fused heterocyclic systems.

Incorporation into Polycyclic and Fused Heterocyclic Systems

The 1,4-oxazepane moiety can serve as a key component in the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.com Synthetic strategies to access such systems often involve the functionalization of the oxazepane ring followed by intramolecular cyclization reactions. For instance, the nitrogen atom of the oxazepane can be functionalized with a group that can undergo a ring-closing reaction with another part of the molecule.

An example of a strategy to create fused systems involves the intramolecular C-N bond formation. A 1,4-oxazepane derivative bearing a suitable leaving group on a side chain attached to the nitrogen atom could undergo an intramolecular nucleophilic substitution to form a bicyclic system. The synthesis of 1,4-benzodiazepines via intramolecular C–N bond coupling provides a conceptual framework for such transformations. mdpi.com

The cyclopropyl (B3062369) group itself is a versatile functional handle. It can participate in various ring-opening and rearrangement reactions, providing access to a diverse range of carbocyclic and heterocyclic structures. The combination of the oxazepane and cyclopropylmethyl moieties in one molecule offers multiple avenues for synthetic elaboration.

Stereochemical Control in Downstream Synthesis

The inherent chirality of this compound can be exploited to control the stereochemistry of subsequent reactions in a synthetic sequence. The chiral center at the 7-position can direct the approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity.

In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, it has been demonstrated that the stereochemistry of the starting amino acid dictates the stereochemistry of the final product. nih.govnih.govrsc.org This principle of stereochemical transfer can be extended to reactions involving the this compound building block. For example, reactions at a position adjacent to the chiral center, or reactions involving the coordinated metal in a ligand-metal complex, would be influenced by the steric and electronic environment created by the chiral scaffold.

The table below summarizes how the stereochemistry of the this compound building block can influence downstream synthetic transformations.

| Transformation | Mechanism of Stereochemical Control | Potential Outcome |

| Alkylation of an enolate derived from a ketone on the oxazepane ring | The chiral oxazepane ring blocks one face of the enolate from attack. | Diastereoselective formation of a new stereocenter. |

| Addition of a nucleophile to an iminium ion formed from the oxazepane nitrogen | The chiral environment directs the approach of the nucleophile. | Enantioselective formation of a new stereocenter. |

| Metal-catalyzed cross-coupling reaction using a chiral oxazepane-based ligand | The chiral ligand creates a chiral pocket around the metal center, influencing the reductive elimination step. | Enantioselective formation of a C-C or C-X bond. |

This table provides illustrative examples of stereochemical control.

Exploration in Materials Science Applications

While the application of this compound in materials science is a nascent area of research, its unique structural features suggest several potential avenues for exploration. The combination of a heterocyclic ring and a reactive cyclopropyl group in a chiral framework can be leveraged to create novel functional materials.

One potential application is in the development of chiral polymers. The 1,4-oxazepane ring could be incorporated into a polymer backbone, and the chirality of the monomeric unit could impart chiral recognition properties to the resulting polymer. Such polymers could find use in chiral chromatography, enantioselective sensing, or as chiral catalysts themselves.

Furthermore, the nitrogen and oxygen atoms of the oxazepane ring can coordinate to metal ions. This property could be utilized to create novel coordination polymers or metal-organic frameworks (MOFs). The cyclopropylmethyl group could be further functionalized to tune the properties of these materials, such as their porosity, stability, and catalytic activity.

The potential applications in materials science are summarized below:

| Material Type | Potential Role of this compound | Potential Application |

| Chiral Polymers | As a chiral monomeric unit. | Chiral separation, enantioselective catalysis. |

| Coordination Polymers/MOFs | As a chiral ligand to create a chiral framework. | Asymmetric catalysis, gas storage, sensing. |

| Functional Materials | As a scaffold for the attachment of photo- or electro-active groups. | Organic electronics, nonlinear optics. |

This table outlines prospective applications and is not based on established research.

Monomer or Unit in Polymer Systems

There is no available research to indicate that this compound has been utilized as a monomer or a repeating unit in the synthesis of polymer systems. Scientific literature does not provide any data on its polymerization behavior, the properties of any resulting polymers, or its incorporation into copolymers. Consequently, no data tables or detailed research findings on this specific application can be presented.

Components in Self-Assembled and Supramolecular Structures

Similarly, the role of this compound as a component in self-assembled and supramolecular structures is not documented in the available scientific literature. There are no published studies that describe its use in the design or formation of such higher-order chemical systems. Therefore, information regarding its intermolecular interactions, self-assembly motifs, or the characteristics of any resulting supramolecular architectures is not available.

Future Research Directions and Emerging Opportunities in 7 Cyclopropylmethyl 1,4 Oxazepane Chemistry

Unexplored Synthetic Routes and Methodological Advancements

While several methods exist for the synthesis of 1,4-oxazepanes, the quest for more efficient, stereoselective, and environmentally friendly routes remains a significant area of research. nih.govdntb.gov.ua Current strategies often involve intramolecular cyclization of functionalized amino alcohols or ring-closing metathesis. rsc.org However, these methods can have limitations regarding substrate scope and reaction conditions. nih.gov

Future research could focus on the development of novel catalytic systems, such as those employing earth-abundant metals, to facilitate the construction of the 1,4-oxazepane (B1358080) ring. Tandem reactions that create multiple bonds in a single operation present an attractive strategy for improving synthetic efficiency. nih.gov For instance, a tandem C-N coupling/C-H carbonylation approach has been successfully developed for the synthesis of benzo-1,4-oxazepine derivatives, offering a green and economically viable method. nih.gov

The use of N-propargylamines as versatile building blocks for the synthesis of 1,4-oxazepane cores has also gained traction due to high atom economy and shorter synthetic pathways. rsc.org Further exploration of multicomponent reactions (MCRs) could provide rapid access to a diverse range of functionalized 1,4-oxazepanes. researchgate.netnih.gov These reactions, by their nature, allow for the construction of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery. researchgate.netnih.gov Additionally, the development of solid-phase synthesis methods for chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine opens up avenues for creating libraries of these compounds for biological screening. rsc.orgrsc.orgnih.gov

| Compound Name | IUPAC Name |

| 7-(Cyclopropylmethyl)-1,4-oxazepane | This compound |

| 1,4-oxazepane | 1,4-Oxazepane |

| Benzo-1,4-oxazepine | 2,3-Dihydro-1,4-benzoxazepine |

| N-propargylamine | Prop-2-yn-1-amine |

| 1,4-oxazepane-5-carboxylic acid | 1,4-Oxazepane-5-carboxylic acid |

| homoserine | (2S)-2-Amino-4-hydroxybutanoic acid |

Novel Reactivity and Transformation Pathways of the Oxazepane Core

The inherent reactivity of the 1,4-oxazepane ring system offers numerous possibilities for further functionalization and molecular diversification. The nitrogen and oxygen heteroatoms, along with the carbon backbone, provide multiple sites for chemical modification.

Future investigations could explore ring-opening reactions to generate novel acyclic structures with defined stereochemistry. Conversely, ring expansion or contraction strategies could lead to the formation of other heterocyclic systems that are difficult to access through conventional methods. The development of selective C-H functionalization techniques for the oxazepane core would be a significant advancement, allowing for the direct introduction of various substituents without the need for pre-functionalized starting materials. jmchemsci.com

Furthermore, exploring the reactivity of the 1,4-oxazepane core in cycloaddition reactions or as a ligand in transition metal catalysis could unveil new and unexpected chemical transformations. A deeper understanding of the conformational preferences of the seven-membered ring is also crucial, as it directly influences the molecule's reactivity and biological activity.

| Compound Name | IUPAC Name |

| 1,4-oxazepane | 1,4-Oxazepane |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Exploration

The integration of flow chemistry and automated synthesis platforms presents a transformative opportunity for accelerating the exploration of this compound chemical space. rsc.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly reactive or unstable intermediates. youtube.comyoutube.comyoutube.comyoutube.com

Automated synthesis systems can be programmed to perform multi-step reaction sequences, purifications, and analyses, enabling the rapid generation of libraries of 1,4-oxazepane derivatives. youtube.com This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic evaluation of a large number of compounds to identify promising lead candidates. rsc.orgyoutube.com The modular nature of flow chemistry setups also allows for the easy integration of different reactors and purification units, providing flexibility in the synthesis of diverse molecular architectures. youtube.com

| Technology | Key Advantages |

| Flow Chemistry | Precise control of reaction parameters, improved safety, enhanced scalability, efficient for multi-step synthesis. youtube.comyoutube.comyoutube.comyoutube.com |

| Automated Synthesis | High-throughput library generation, increased efficiency and reproducibility, reduced manual labor. youtube.com |

Advanced Computational Modeling for Property Prediction and Rational Design

Computational modeling has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties and guiding rational drug design. In the context of this compound, computational approaches can be employed to understand its conformational landscape, predict its physicochemical properties, and model its interactions with biological targets.

Quantum mechanics (QM) calculations can provide detailed insights into the electronic structure and reactivity of the 1,4-oxazepane ring system. Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of the seven-membered ring and its substituents, which is crucial for understanding its binding to biological macromolecules. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of 1,4-oxazepane derivatives with their biological activities, thereby guiding the design of more potent and selective compounds. nih.gov

| Computational Method | Application in 1,4-Oxazepane Research |

| Quantum Mechanics (QM) | Electronic structure, reactivity, and spectroscopic property prediction. |

| Molecular Dynamics (MD) | Conformational analysis, binding mode prediction, and solvation effects. |

| QSAR | Structure-activity relationship modeling and virtual screening. nih.gov |

Multidisciplinary Approaches and Collaborative Research in Heterocyclic Chemistry

The advancement of this compound chemistry will greatly benefit from multidisciplinary approaches and collaborative research efforts. The synthesis and functionalization of these heterocyclic compounds require the expertise of synthetic organic chemists. rsc.org The evaluation of their biological activity necessitates the involvement of pharmacologists and biochemists. Furthermore, computational chemists can provide valuable insights into their structure-property relationships. rsc.org

Collaborations between academic research groups and industrial partners can facilitate the translation of basic research findings into tangible applications, particularly in the pharmaceutical sector. rsc.org Open communication and data sharing within the scientific community are essential for fostering innovation and accelerating progress in the field of heterocyclic chemistry as a whole. rsc.org By combining diverse expertise and resources, the scientific community can more effectively address the challenges and seize the opportunities presented by this promising class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.